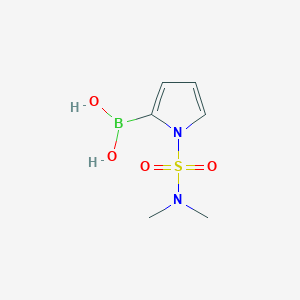
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid is an organoboron compound with the molecular formula C6H11BN2O4S and a molecular weight of 218.04 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrrole ring, which is further substituted with a dimethylsulfamoyl group. It is commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Preparation Methods
The synthesis of 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid typically involves the reaction of pyrrole derivatives with boronic acid reagents. One common method is the direct borylation of pyrrole using boronic acid or boronate esters under catalytic conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the coupled product . The dimethylsulfamoyl group can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid can be compared with other boronic acid derivatives such as phenylboronic acid and 4-bromophenylboronic acid. While these compounds also participate in Suzuki–Miyaura coupling reactions, this compound offers unique reactivity due to the presence of the dimethylsulfamoyl group, which can enhance the stability and solubility of the compound . Similar compounds include:
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-Thienylboronic acid
Properties
IUPAC Name |
[1-(dimethylsulfamoyl)pyrrol-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O4S/c1-8(2)14(12,13)9-5-3-4-6(9)7(10)11/h3-5,10-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSNODSWDWHGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN1S(=O)(=O)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate](/img/structure/B2575241.png)
![6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde](/img/structure/B2575242.png)



![4-(tert-butyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2575251.png)
![5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2575252.png)



![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2575257.png)
![4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2575258.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2575260.png)

